1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers
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Overview
Description
1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, mixture of diastereomers, is a compound that features a piperidine ring substituted with tert-butoxycarbonyl and methoxycarbonyl groups. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with tert-butyl dicarbonate and methoxycarbonyl chloride. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine (DMAP) as a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine .
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid is widely used in scientific research, including:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid involves the stabilization of the piperidine ring through the electron-withdrawing effects of the tert-butoxycarbonyl and methoxycarbonyl groups. This stabilization facilitates various chemical transformations, including nucleophilic substitution and deprotection reactions .
Comparison with Similar Compounds
Similar Compounds
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.
N-BOC-4-Piperidinecarboxylic acid: Another piperidine derivative with a tert-butoxycarbonyl group.
Uniqueness
1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and methoxycarbonyl groups, which provide enhanced stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C13H21NO6 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
3-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-5-8(10(15)16)9(7-14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChI Key |
HFUXBOSHCXIUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
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